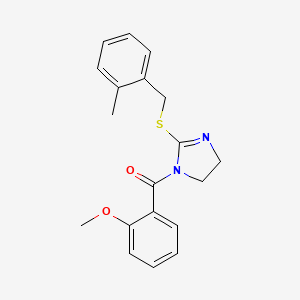
(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound contains a methoxyphenyl group and a thioether-linked imidazole derivative, which suggests potential biological activities. Although specific biological activities have yet to be fully elucidated, preliminary studies indicate that compounds with similar structural motifs exhibit a range of promising pharmacological effects.
Structural Characteristics
The compound features:
- Methoxyphenyl Group : Known for enhancing anti-inflammatory effects.
- Thioether Linkage : Often associated with antimicrobial properties.
- Imidazole Ring : Commonly found in bioactive compounds, particularly those with anticancer properties.
Potential Biological Activities
Based on structural similarities and preliminary studies, the following biological activities are anticipated:
| Activity | Description |
|---|---|
| Antimicrobial | Thioether-containing compounds often show promise as antimicrobial agents. |
| Anticancer | Imidazole derivatives are frequently investigated for their anticancer properties. |
| Anti-inflammatory | The methoxy group may enhance anti-inflammatory effects. |
Case Studies and Research Findings
- Antimicrobial Activity : Compounds similar to this compound have been shown to exhibit significant antimicrobial activity against various pathogens. For instance, thioether derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anticancer Properties : Research on imidazole derivatives indicates potential anticancer mechanisms through the inhibition of specific cellular pathways involved in tumor growth. Studies have reported that certain imidazole compounds can induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The presence of methoxy groups in phenolic compounds has been linked to enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which play a key role in inflammation .
The mechanism of action for this compound is likely multifaceted due to its diverse functional groups:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in various biochemical pathways.
- Receptor Binding : Potential interactions with specific receptors could lead to altered signaling pathways relevant to inflammation and cancer progression.
The synthesis of this compound typically involves:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether group via thiolation methods.
- Final assembly into the desired structure through strategic reactions that preserve functional integrity.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-3-4-8-15(14)13-24-19-20-11-12-21(19)18(22)16-9-5-6-10-17(16)23-2/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRHBUYZYALDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














